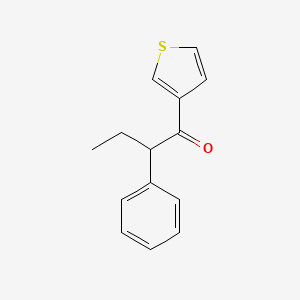

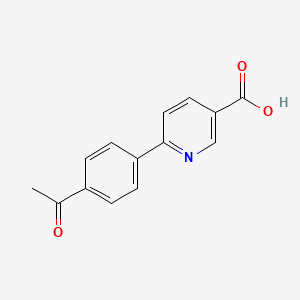

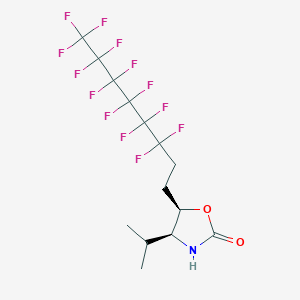

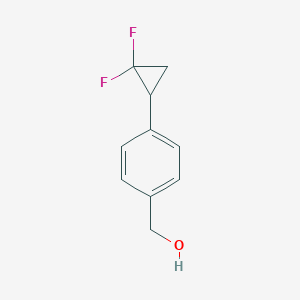

![molecular formula C12H7NO4 B6316429 7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95% CAS No. 343595-31-3](/img/structure/B6316429.png)

7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid is a compound with the molecular formula C12H7NO4 . It has an average mass of 229.188 Da and a monoisotopic mass of 229.037506 Da . This compound has generated significant interest in scientific research due to its various biological properties and potential applications.

Synthesis Analysis

The synthesis of this compound involves classical Fischer and Sandmeyer methods . Various conditions for cyclization of the starting coumarin 6-isonitrosoacetamide and the methyl or ethyl pyruvate 6-coumarinylhydrazones have been studied .Molecular Structure Analysis

The molecular structure of 7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid was determined using spectroscopic data analysis . The syn- and anti-form ratio of the latter and the structure of all of the synthesized compounds were determined .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were facilitated by the use of barium titanate nanoparticles as an efficient and reusable heterogeneous catalyst . The reactions were carried out under ultrasound-assisted conditions, which offer several advantages such as convenience, simplicity, mild reaction conditions, short reaction duration, and higher yields of product .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 229–231 °C . The IR, 1H NMR, and 13C NMR spectroscopic data have also been reported .科学研究应用

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The compound “7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid” can be used in the synthesis of these indole derivatives .

Treatment of Various Disorders

Indole derivatives, which can be synthesized using this compound, have been found to be biologically active compounds useful for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis of Pyrrolocoumarins

This compound can be used in the synthesis of novel heterocyclic systems like 7-oxo- and 1,2,7-trioxo-1,2-dihydropyrano . These systems can be synthesized using classical Fischer and Sandmeyer methods .

Spectroscopic Investigation

The compound can be used in spectroscopic investigations of 7-oxo- and 1,2,7-trioxo-1,2-dihydropyrano . The structure of all synthesized compounds can be determined using spectroscopic data analysis .

Synthesis of 2,9-dihydropyrano[2,3-b]-indoles

The compound can be used in the synthesis of 2,9-dihydropyrano[2,3-b]-indoles . This synthesis is based on the intramolecular oxa-6π-electrocyclization reaction .

Ultrasound Assisted Synthesis

The compound can be used in ultrasound-assisted synthesis of pyrano[2,3-b]pyran and 7-tosyl-4,7-dihydropyrano . This new catalytic method displays several notable features such as simplicity, short reaction time, easy work up, easy purification, increased yield, and green reaction conditions .

未来方向

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given its various biological properties, there is significant interest in synthesizing a variety of indole derivatives for screening different pharmacological activities .

作用机制

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

It’s known that the indole nucleus of similar compounds can chelate with two mg 2+ ions within the active site of certain enzymes . This suggests that 7-oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid might interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that the compound could have diverse molecular and cellular effects.

属性

IUPAC Name |

7-oxo-3H-pyrano[3,2-e]indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO4/c14-11-4-1-6-7-5-9(12(15)16)13-8(7)2-3-10(6)17-11/h1-5,13H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPKLZYBDZWDLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C3=C(C=C2)NC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466548 |

Source

|

| Record name | Pyrano[3,2-e]indole-2-carboxylic acid, 3,7-dihydro-7-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrano[3,2-e]indole-2-carboxylic acid, 3,7-dihydro-7-oxo- | |

CAS RN |

343595-31-3 |

Source

|

| Record name | Pyrano[3,2-e]indole-2-carboxylic acid, 3,7-dihydro-7-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

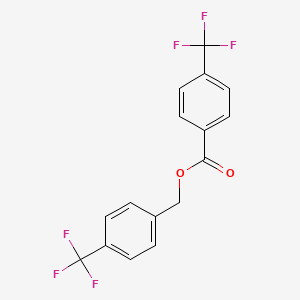

![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)